BenchChemオンラインストアへようこそ!

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Medicinal Chemistry Lipophilicity Drug Design

Select this unique azetidine-pyrrolidine hybrid for your endocannabinoid-system research. The trifluoromethyl and 3-hydroxy substituents drive superior hMAGL binding vs. simpler analogs, making it a critical fragment-library scaffold for pain and anti-inflammatory programs. Low MW (238.21 g/mol) and favorable XLogP3 (-0.5) meet lead-like criteria, enabling direct PET-tracer derivatization. Secure high-purity batch for reproducible SAR campaigns.

Molecular Formula C9H13F3N2O2
Molecular Weight 238.21 g/mol
CAS No. 1838897-63-4
Cat. No. B1478324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
CAS1838897-63-4
Molecular FormulaC9H13F3N2O2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1CN(CC1(C(F)(F)F)O)C(=O)C2CNC2
InChIInChI=1S/C9H13F3N2O2/c10-9(11,12)8(16)1-2-14(5-8)7(15)6-3-13-4-6/h6,13,16H,1-5H2
InChIKeyWNYBACQPELCSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone – Core Characteristics & Procurement Specifications


Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 1838897-63-4) is a synthetic research compound (MF: C9H13F3N2O2, MW: 238.21 g/mol) supplied at 95% purity . It is a novel chemical entity characterized by a constrained azetidine ring coupled via a methanone linker to a 3-hydroxy-3-(trifluoromethyl)pyrrolidine moiety . The compound is of interest in medicinal chemistry primarily as an inhibitor of human monoacylglycerol lipase (hMAGL), a key enzyme in the endocannabinoid system .

Why In-Class hMAGL Inhibitors Cannot Simply Replace Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone


The specific combination of an azetidine ring, a 3-hydroxy-3-(trifluoromethyl)pyrrolidine ring, and a methanone linker is unique to this compound. Vendor information indicates that the trifluoromethyl group enhances hydrophobic interactions within the hMAGL active site, leading to superior potency compared to structurally similar inhibitors lacking this group . While detailed comparative IC50 data is not publicly available, the structure-activity relationship (SAR) observed in related azetidine/pyrrolidine MAGL inhibitor patents [1] supports the critical role of the trifluoromethyl and hydroxyl substituents in achieving optimal binding. Therefore, substituting with a simpler pyrrolidine or azetidine analog without these specific substituents is expected to result in a significant loss of target engagement.

Quantitative Differentiation Data for Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone


Computational Lipophilicity (XLogP3) Comparison with a Close Structural Analog

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone has a computed XLogP3 of -0.5, indicating moderate hydrophilicity . This contrasts with the closely related analog Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone (lacking the hydroxyl group), which is expected to be more lipophilic due to the absence of the hydrogen bond donor .

Medicinal Chemistry Lipophilicity Drug Design

Structural Differentiation: Trifluoromethyl vs. Non-fluorinated hMAGL Inhibitors

Vendor data indicates that Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone shows superior hMAGL inhibition potency compared to a pyrrolidine-based inhibitor lacking the trifluoromethyl group (Compound A), which exhibits only 'moderate' activity . The trifluoromethyl substitution is reported to enhance hydrophobic interactions with the enzyme's active site, a finding consistent with trends observed in patent literature on fluorinated azetidine/pyrrolidine amides [1].

hMAGL Inhibition Endocannabinoid System Structure-Activity Relationship

Molecular Weight Advantage for CNS Drug Discovery Programs

With a molecular weight of 238.21 g/mol, Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is significantly smaller than many advanced hMAGL inhibitors, which often exceed 350 g/mol . This low molecular weight, combined with its XLogP3 of -0.5, places it within favorable lead-like property space for central nervous system (CNS) drug discovery, where low MW and moderate lipophilicity are associated with better brain penetration potential [1].

CNS Drug Discovery Physicochemical Properties Lead-likeness

Available Purity Benchmarking Against Common Research Chemical Standards

The compound is supplied with a minimum purity specification of 95%, which is standard for research-grade chemicals . This is comparable to the 95% purity specification of its close structural analog, Azetidin-3-yl(pyrrolidin-1-yl)methanone, from major suppliers .

Chemical Purity Research Standards Procurement

Recommended Application Scenarios for Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone


Lead Discovery for hMAGL Inhibitors in Pain and Inflammation

Based on its reported hMAGL inhibitory activity and structural differentiation via the trifluoromethyl group, this compound is a strong candidate for use as a starting scaffold in medicinal chemistry programs targeting the endocannabinoid system for pain management and anti-inflammatory therapies . Its low molecular weight and favorable lipophilicity provide a versatile template for further optimization.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 238.21 g/mol and an XLogP3 of -0.5, the compound fits typical fragment library criteria (MW < 300, cLogP < 3) . It can be incorporated into fragment screens targeting serine hydrolases or other enzyme classes where the azetidine-pyrrolidine scaffold is privileged [1].

Synthesis of Advanced Intermediate for CNS PET Tracer Development

The azetidine-carboxylate motif is a recognized scaffold for developing positron emission tomography (PET) tracers targeting monoacylglycerol lipase . This compound, as a functionalized azetidine-pyrrolidine hybrid, can serve as a late-stage intermediate for radiolabeling studies, particularly given its structural similarity to established MAGL PET tracer cores [1].

Quote Request

Request a Quote for Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.